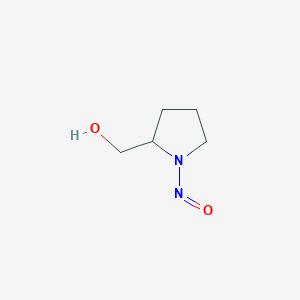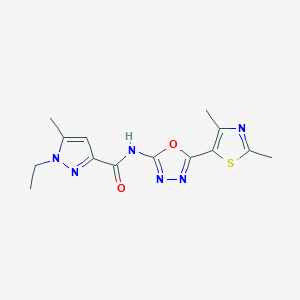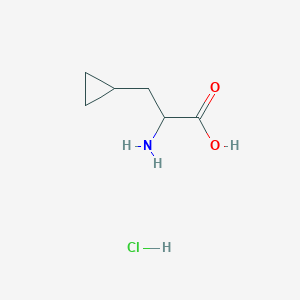
7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloro substituent, an oxo group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the isochroman-3-carboxylic acid derivative, which undergoes chlorination to introduce the chloro substituent. This is followed by the formation of the oxo group through oxidation reactions. The thiophene ring is then introduced via a coupling reaction with a thiophene derivative under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-oxo-N-(2-oxo-2-(phenyl)ethyl)isochroman-3-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
7-chloro-1-oxo-N-(2-oxo-2-(furan-2-yl)ethyl)isochroman-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide imparts unique electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
7-chloro-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-10-4-3-9-6-13(22-16(21)11(9)7-10)15(20)18-8-12(19)14-2-1-5-23-14/h1-5,7,13H,6,8H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZIAFYMKJCJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)


![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)





![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

